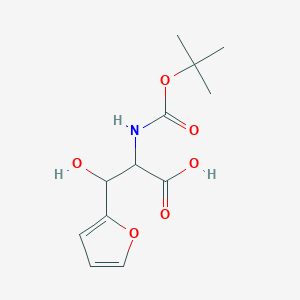

Boc-D-threo-3-(furan-2-yl)serine

Description

BenchChem offers high-quality Boc-D-threo-3-(furan-2-yl)serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-(furan-2-yl)serine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(17)13-8(10(15)16)9(14)7-5-4-6-18-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNESYWGYPVWRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CO1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and stereochemistry of threo-beta-(2-furyl)serine derivatives

Structure and Stereochemistry of threo- -(2-Furyl)serine Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of threo-

Structural Analysis & Stereochemistry

Stereochemical Definitions

The term "threo" in

For

-

Threo Configuration: The amino group (-NH

) at C-2 and the hydroxyl group (-OH) at C-3 appear on opposite sides in the Fischer projection.-

Absolute Configuration: (2S, 3R) and (2R, 3S).

-

Conformation: In the lowest-energy Newman projection, the amine and hydroxyl groups typically adopt an anti relationship to minimize steric strain and dipole repulsion.

-

-

Erythro Configuration: The amino and hydroxyl groups appear on the same side in the Fischer projection.

-

Absolute Configuration: (2S, 3S) and (2R, 3R).

-

Visualization of Isomers

The following diagram illustrates the stereochemical relationships and the synthesis pathways.

Caption: Reaction pathway illustrating the divergent stereochemical outcomes of the copper(II)-mediated condensation. The threo isomer is generally favored under thermodynamic control.

Synthesis Protocols

Two primary methodologies are established for the synthesis of threo-

Method A: Copper(II)-Mediated Condensation (Akabori Reaction)

This classic method utilizes a copper(II) template to facilitate the aldol-type condensation between glycine and furfural. The metal center coordinates the amino and carboxylate groups of glycine, increasing the acidity of the

Mechanism: The reaction proceeds via a planar glycine-copper(II) complex. The coordination geometry forces the incoming furfural to approach in a specific orientation (trans to the bulky carboxylate group), predominantly yielding the threo isomer.

Protocol:

-

Preparation of Copper Glycinate:

-

Dissolve Glycine (1.0 eq) in hot water.

-

Add Copper(II) acetate (0.5 eq) or Basic Copper Carbonate.

-

Heat to 60°C for 1 hour until a deep blue solution forms.

-

Cool and crystallize the cis-bis(glycinato)copper(II) complex.

-

-

Condensation:

-

Suspend the Copper Glycinate complex in methanol/water (solvent ratio is critical for yield).

-

Add Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.0 - 2.0 eq) to generate the reactive enolate.

-

Add Furfural (2.0 eq) dropwise.

-

Reaction Conditions: Stir at 50-60°C for 2-4 hours.

-

-

Decomplexation & Isolation:

-

Acidify the reaction mixture with dilute HCl or treat with H

S / Thioacetamide to precipitate Copper Sulfide (CuS). Note: Ion-exchange resin (Dowex 50W) is preferred for pharmaceutical purity to avoid sulfide contamination. -

Filter the copper salt/resin.

-

Concentrate the filtrate. The threo isomer typically crystallizes first due to lower solubility compared to the erythro form.

-

Method B: Enzymatic Synthesis (Threonine Aldolase)

For applications requiring high optical purity (enantiopure L-threo), enzymatic synthesis using Threonine Aldolases (TAs) is superior.

Enzyme Source: Streptomyces amakusaensis or engineered E. coli expressing L-allo-threonine aldolase.

Protocol:

-

Reaction Mix: Prepare a buffer solution (pH 8.0, 50 mM Phosphate) containing Glycine (100 mM) and Furfural (50 mM).

-

Catalyst: Add Pyridoxal-5'-phosphate (PLP) cofactor (0.1 mM) and the purified Aldolase enzyme.

-

Incubation: Incubate at 30°C with gentle shaking.

-

Resolution: The enzyme kinetically favors the formation of the L-threo (2S,3R) isomer.

-

Purification: Stop reaction by acidification. Isolate product via cation-exchange chromatography.

Structural Characterization & Validation

Distinguishing between threo and erythro isomers is critical. NMR spectroscopy is the most reliable method.

NMR Diagnostics

The vicinal coupling constant (

| Parameter | Threo- | Erythro- | Mechanistic Basis |

| 2.0 - 4.0 Hz | 9.0 - 10.0 Hz | Threo favors anti rotamer; Erythro favors gauche due to H-bonding. | |

| Chemical Shift ( | Typically shielded (lower ppm) | Typically deshielded (higher ppm) | Anisotropic effect of the furan ring. |

| Chemical Shift ( | Distinct doublet (d) | Distinct doublet (d) |

Note: In zwitterionic form (neutral pH), coupling constants may converge. Acidic D

Physical Properties[1]

-

Appearance: White to off-white crystalline powder.

-

Melting Point: The threo isomer generally exhibits a higher melting point and lower solubility than the erythro isomer. (Reference Phenylserine threo MP: ~202-208°C dec).[1][2]

-

Solubility: Sparingly soluble in cold water/ethanol; soluble in acidic/basic aqueous solutions.

Biological Applications & Relevance[3][4][5]

The threo-

Antibiotic Precursors

Similar to the structure of Chloramphenicol (which contains a threo-phenylserine core), furylserine derivatives are investigated for broad-spectrum antibacterial activity. The furan ring alters the lipophilicity and metabolic stability compared to the benzene ring.

Peptide Mimetics

Incorporation of (2-furyl)serine into peptide chains constrains the backbone conformation.

-

Protease Resistance: The non-natural side chain reduces recognition by standard proteases.

-

Binding Affinity: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially creating novel binding interactions with receptor targets (e.g., GPCRs).

Caption: Key application domains for threo-beta-(2-furyl)serine in drug discovery and catalysis.

References

-

Stereoselective Synthesis of Beta-Hydroxy-Alpha-Amino Acids

- Title: Recent advances in the enantioselective synthesis of beta-amino acids.

- Source: Current Medicinal Chemistry (PubMed).

-

Link:[Link]

-

Enzymatic Synthesis (Threonine Aldolases)

-

Akabori Reaction & Copper Complexes

- Title: Preparation of copper glycinate and study of its effect on the germination of winter barley seeds (Contains synthesis protocol).

- Source: The Agrology Journal.

-

Link:[Link]

-

NMR Characterization

- Title: Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.

- Source: ResearchG

-

Link:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. DL-BETA-PHENYLSERINE THREO FORM | 69-96-5 [chemicalbook.com]

- 3. Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan-Modified Unnatural Amino Acids: Strategic Bioisosterism & Bioconjugation

[1]

Executive Summary

The incorporation of furan-containing unnatural amino acids (UAAs), specifically 2-furylalanine (2-Fua) and its derivatives, represents a high-reward, high-risk strategy in modern medicinal chemistry.[1] As a bioisostere, the furan ring offers a unique electronic profile—functioning as a hydrogen bond acceptor while maintaining aromaticity—and a reduced steric footprint compared to phenylalanine or tryptophan.

However, the "Furan Paradox" dictates that the very features making it attractive for bioconjugation (e.g., Diels-Alder reactivity) and binding affinity also predispose it to metabolic activation by Cytochrome P450s, leading to toxic reactive metabolites. This guide details the rigorous synthesis of chiral furan-UAAs, their site-specific incorporation via genetic code expansion, and the structural alerts necessary to mitigate metabolic toxicity.

Bioisosterism and Physicochemical Properties[2][3]

Replacing a phenyl ring (Phenylalanine, Phe) with a furan ring (2-Furylalanine, 2-Fua) is not merely a steric reduction; it is an electronic inversion.[1] While Phe is electron-neutral/rich and hydrophobic, the furan oxygen introduces a dipole and H-bond accepting capability, often improving solubility and altering

Table 1: Comparative Physicochemical Metrics

| Property | L-Phenylalanine (Phe) | L-2-Furylalanine (2-Fua) | Impact on Ligand Design |

| Aromatic System | Carbocyclic (Benzene) | Heterocyclic (Furan) | Furan is |

| H-Bonding | None (Hydrophobic) | Weak Acceptor (Oxygen) | Potential for new water-mediated bridges or backbone interactions.[1] |

| Van der Waals Vol. | ~105 ų | ~93 ų | Furan is ~12% smaller; useful for probing tight binding pockets.[1] |

| LogP (approx) | 1.38 | 0.85 | Improved water solubility; lower membrane permeability.[1] |

| Electronic Nature | Quadrupole | Dipole | Alters cation- |

Chemical Synthesis: Asymmetric Hydrogenation

While enzymatic resolution is possible, the industrial standard for generating high-enantiomeric excess (ee) L-2-Furylalanine is Rh-catalyzed asymmetric hydrogenation of dehydroamino acids.[1] This method is scalable and avoids the unpredictability of biological resolution.

Protocol 1: Asymmetric Synthesis of N-Boc-L-2-Furylalanine[1]

Objective: Synthesize >98% ee L-isomer from 2-furylaldehyde.

Reagents:

-

Substrate: Methyl 2-(Boc-amino)-3-(2-furyl)acrylate[1]

-

Catalyst: [Rh(COD)(R,R-DuPhos)]OTf (or similar chiral bisphosphine Rh complex)[1]

-

Solvent: Anhydrous Methanol (MeOH)[1]

-

Gas: Hydrogen (

)[1]

Step-by-Step Methodology:

-

Horner-Wadsworth-Emmons Condensation:

-

React 2-furylaldehyde with

-Boc- -

Critical Control: Ensure temperature is maintained at 0°C to favor the Z-isomer formation, which is the required substrate geometry for most chiral phosphine catalysts.

-

Yield checkpoint: Isolate the dehydro-amino ester (Z-alkene) via silica chromatography.[1]

-

-

Asymmetric Hydrogenation:

-

In a high-pressure steel autoclave, dissolve the dehydro-substrate (1.0 equiv) in degassed MeOH (0.5 M concentration).

-

Add the Rh-catalyst (0.5 - 1.0 mol%).[1] Note: Handle catalyst in a glovebox; oxygen poisons the Rh center.

-

Purge the vessel with

(3x) and then -

Pressurize to 5 bar (75 psi)

and stir at Room Temperature for 12 hours. -

Validation: Monitor consumption of the alkene via TLC or NMR.

-

-

Workup and Hydrolysis:

Self-Validating Check:

-

Analyze enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column).[1] Target >98% ee. If ee is low, recrystallize the dicyclohexylamine (DCHA) salt of the acid.

Genetic Code Expansion (GCE) Incorporation[1][4][5][6]

To utilize Furan-UAAs in proteins for bioconjugation or probing, we employ an orthogonal translation system (OTS).[1] The most robust system for furan-phenylalanine analogs is the evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) / tRNA

Protocol 2: Site-Specific Incorporation in E. coli

-

Plasmid Design:

-

Plasmid A (pEVOL-pFur): Encodes the orthogonal tRNA

and the evolved MjTyrRS specific for 2-furylalanine (often containing mutations Tyr32Leu, Asp158Gly, etc., to accommodate the smaller furan ring). -

Plasmid B (pET-POI): Encodes the Protein of Interest (POI) with a TAG (amber) stop codon at the desired site and a C-terminal His-tag.[1]

-

-

Expression Workflow:

-

Transform E. coli BL21(DE3) with both plasmids. Select on Chloramphenicol (pEVOL) and Ampicillin (pET).[1]

-

Grow cells in 2xYT media at 37°C until

. -

Induction: Add L-2-Furylalanine (dissolved in minimal base) to a final concentration of 1 mM. Wait 15 mins.

-

Induce protein expression with IPTG (1 mM) and Arabinose (0.02%) to trigger T7 polymerase and synthetase expression, respectively.

-

Incubate at 25°C for 16 hours. Lower temperature aids solubility and folding.

-

-

Validation:

-

Purify via Ni-NTA affinity chromatography.[1]

-

Mass Spectrometry (ESI-MS): This is the only definitive proof.[1] The mass shift between Wild Type (Phe) and Mutant (2-Fua) is -10 Da (Phenyl

vs Furan -

Note: If you see a mass shift of -26 Da, it indicates mis-incorporation of natural amino acids (often Trp or Phe) due to synthetase promiscuity.[1]

-

Metabolic Liability & Toxicity[1][3][7]

The furan ring is a "structural alert" in drug discovery. While stable in storage, it is metabolically activated by Cytochrome P450 2E1 (CYP2E1) in the liver.

Mechanism of Toxicity

CYP2E1 oxidizes the furan ring to an unstable epoxide or cis-2-butene-1,4-dial (BDA).[1] BDA is a potent electrophile that crosslinks proteins (via Lys/Cys residues) and alkylates DNA, leading to hepatotoxicity and carcinogenesis.

Visualization: The Metabolic Fate of Furan

The following diagram illustrates the bifurcation between detoxification (Glutathione) and toxicity (Protein Adduction).

Caption: Figure 1.[1] The oxidative bioactivation of furan rings by CYP450 leads to reactive enedials (BDA), causing toxicity unless trapped by Glutathione.

Bioconjugation: The Diels-Alder Application

Despite the metabolic risks, furan-UAAs are invaluable for in vitro bioconjugation. The furan diene reacts with maleimide dienophiles via a [4+2] cycloaddition.[1]

-

Advantages: Catalyst-free, aqueous compatible.[1]

-

Reversibility: The adduct undergoes retro-Diels-Alder at elevated temperatures (~90°C), allowing for "catch-and-release" purification or reversible drug delivery systems.[1]

Visualization: Genetic Code Expansion & Bioconjugation Workflow

Caption: Figure 2. Workflow for site-specific incorporation of 2-Fua followed by chemoselective labeling via Diels-Alder chemistry.

References

-

Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. [Link]

-

Wang, L., & Schultz, P. G. (2002). "Expanding the Genetic Code." Chemical Communications. [Link]

-

Hoesl, M. G., & Budisa, N. (2012). "Recent advances in genetic code engineering in Escherichia coli." Current Opinion in Biotechnology. [Link]

-

Burk, M. J., et al. (1993).[1] "Preparation of N-Boc-2-furylalanine via Asymmetric Hydrogenation." Journal of the American Chemical Society.[2] (Foundational reference for Rh-DuPhos hydrogenation).

-

Gandini, A. (2013).[1] "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science. [Link][1]

A Technical Guide to the Therapeutic Potential of Furan-Containing Peptide Mimetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, including low metabolic stability and cell permeability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, provide a robust strategy to overcome these limitations. Within this class of compounds, the incorporation of a furan ring—a five-membered aromatic heterocycle—has emerged as a particularly fruitful approach.[1][2] The furan scaffold is considered a "privileged structure" in medicinal chemistry, valued for its unique electronic characteristics and its ability to act as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions.[2][3] This guide provides an in-depth technical exploration of furan-containing peptide mimetics, synthesizing field-proven insights with established scientific principles. We will delve into the design and synthesis, mechanisms of action across various therapeutic areas, and the critical experimental workflows required for their validation, offering a comprehensive resource for professionals in drug discovery and development.

The Strategic Imperative for Furan-Based Peptidomimetics

Peptidomimetics: Engineering Beyond Nature's Limitations

Natural peptides are exquisite signaling molecules, but their utility as drugs is often compromised by rapid degradation by proteases and poor absorption. Peptidomimetics are designed to retain the critical pharmacophoric elements of a parent peptide while introducing non-natural structural modifications to improve drug-like properties. This can involve altering the peptide backbone, constraining the conformation, or conjugating moieties that enhance cell permeability and stability.[4]

The Furan Scaffold: A Versatile Tool in Medicinal Chemistry

The furan ring is a cornerstone of modern drug design, found in numerous clinically approved drugs.[1][3] Its utility stems from several key properties:

-

Bioisosterism: Furan can effectively mimic a phenyl ring, modifying steric and electronic properties to improve drug-receptor interactions and bioavailability.[2]

-

Chemical Versatility: The furan ring can be readily functionalized, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3][5]

-

Diverse Interactions: The electron-rich nature of the furan ring and the polarity imparted by the ether oxygen enable a wide range of interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2][5]

When integrated into a peptide mimetic, the furan scaffold can serve as a conformational lock, an interaction-enhancing element, or even a reactive "warhead" for forming covalent bonds with a target protein.[6]

Design and Synthesis of Furan-Containing Peptide Mimetics

The rational design of these molecules hinges on the strategic placement of the furan moiety to achieve a desired biological effect. This can be accomplished by incorporating unnatural, furan-containing amino acids into a peptide sequence using standard synthetic techniques.

Core Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS)

The most common method for creating furan-modified peptides is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The incorporation of a furan moiety is readily achieved using commercially available building blocks, such as Fmoc-protected 3-(2-furyl)-L-alanine.[7]

Experimental Protocol: Synthesis of a Furan-Conjugated Tripeptide

This protocol describes the synthesis of a model tripeptide (e.g., Fur-Ala-Phe-CONH2) using manual SPPS. The causality behind each step is explained to provide a self-validating framework.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

-

Fmoc-L-Alanine (Fmoc-Ala-OH)

-

Fmoc-3-(2-furyl)-L-alanine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Causality: This step is crucial to expose the reactive sites on the resin beads, ensuring efficient and uniform reaction kinetics.

-

-

Fmoc Deprotection (First Amino Acid): Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Causality: Piperidine is a secondary amine base that specifically cleaves the dibenzofulvene-piperidine adduct, liberating the primary amine on the resin for the first coupling reaction.

-

-

Washing: Thoroughly wash the resin with DMF (x5) and DCM (x3) to remove residual piperidine and byproducts.

-

Causality: Incomplete washing will leave residual base that can neutralize the activated amino acid in the next step, preventing efficient coupling.

-

-

First Coupling (Fmoc-Phe-OH):

-

Activate Fmoc-Phe-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Causality: HBTU/HOBt forms a highly reactive ester with the amino acid's carboxylic acid. DIPEA acts as a non-nucleophilic base to facilitate the activation and subsequent amide bond formation with the resin's free amine.

-

-

Repeat Cycles: Repeat steps 2-4 for Fmoc-Ala-OH and then for Fmoc-3-(2-furyl)-L-alanine to elongate the peptide chain.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Causality: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions.

-

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS).[4][8]

Therapeutic Applications & Mechanisms of Action

Furan-containing peptide mimetics have demonstrated potential across a wide range of therapeutic areas by interacting with diverse biological targets.

Enzyme Inhibition

The furan scaffold can be designed to fit into the active sites of enzymes, acting as a potent and selective inhibitor.

-

Oncology (VEGFR-2 Inhibition): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Certain furan- and furopyrimidine-based compounds have shown remarkable VEGFR-2 inhibition.[9] For instance, compound 7b in a referenced study displayed an IC₅₀ of 42.5 nM, comparable to the approved drug sorafenib (IC₅₀ = 41.1 nM).[9] This inhibition is thought to occur by blocking the ATP-binding pocket of the kinase domain.

-

Other Enzyme Targets: Furan-based mimetics have also been designed to inhibit other clinically relevant enzymes, including:

-

20S Proteasome: Inhibition of the proteasome is a validated strategy in oncology. Furan-based peptide derivatives have been developed as moderate but selective proteasome inhibitors.[10]

-

Protein Arginine Deiminase Type IV (PAD4): Implicated in rheumatoid arthritis, PAD4 is a promising therapeutic target. Furan-containing peptides have been shown to inhibit PAD4 activity.[11]

-

Pyruvate Dehydrogenase (PDH): Furan-based thiamine analogues have been developed as potent and selective inhibitors of mammalian PDH, which has a role in cancer metabolism.[12]

-

| Compound Class | Target Enzyme | Reported Potency (IC₅₀) | Therapeutic Area | Reference |

| Furan-based urea | VEGFR-2 | 42.5 nM | Oncology | [9] |

| Furopyrimidine | VEGFR-2 | 57.1 nM | Oncology | [9] |

| Furan-peptide conjugate | 20S Proteasome | Moderate Inhibition | Oncology | [10] |

| Furan-peptide conjugate | PAD4 | 243.2 µM | Rheumatoid Arthritis | [11] |

Covalent Targeting of Protein-Protein Interactions (PPIs)

Modulating PPIs is a challenging frontier in drug discovery. Furan-containing peptides offer an innovative solution by acting as triggerable "warheads" for covalent cross-linking.[6] Upon mild oxidation (which can even be triggered by endogenous reactive oxygen species), the furan ring opens to form a highly reactive cis-enedial intermediate. This electrophilic species can then react with nearby nucleophilic amino acid residues (like lysine) on a target protein, forming a stable, covalent bond.[6][13][14][15]

This strategy has been used to covalently trap the weak and dynamic interaction between actin and thymosin β4, providing a powerful tool for studying and potentially targeting such interactions in disease.[6]

Anticancer Cytotoxicity

Beyond specific enzyme inhibition, furan-conjugated tripeptides have demonstrated potent and selective anticancer activity.[4][8] One study identified a furan-tripeptide conjugate that was highly potent against human cervical cancer cells (HeLa) with an IC₅₀ of 0.28 µM.[4] The mechanism appeared to be membranolytic, causing a loss of mitochondrial membrane potential and inducing apoptosis.[8] Other furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase.[16]

Experimental Evaluation and Validation

A robust and multi-faceted validation process is essential to confirm the mechanism of action and therapeutic potential of novel furan-containing peptide mimetics.

Biochemical and Biophysical Assays for Target Engagement

The first step is to confirm direct binding to the intended target and quantify the interaction. A suite of biophysical techniques is available for this purpose.[17][18]

-

Surface Plasmon Resonance (SPR): Measures binding kinetics (kₐ, kₔ) and affinity (Kₔ) in real-time by detecting changes in mass on a sensor chip surface.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS) of the interaction.[19]

-

Fluorescence-Based Assays (FP, FRET): These methods detect binding through changes in the polarization of light or energy transfer between fluorescent labels, and are often amenable to high-throughput screening.[20]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a furan-based compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based kits

-

Test compound (furan peptide mimetic) and positive control (e.g., Sorafenib)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Detection system (scintillation counter for radioactivity or luminometer for ADP-Glo™ type assays)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and control in DMSO, then dilute further in kinase buffer.

-

Causality: Serial dilutions are necessary to determine the dose-response relationship and calculate the IC₅₀ value. DMSO is used for initial solubilization, but its final concentration must be kept low (<1%) to avoid enzyme inhibition.

-

-

Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

-

Inhibitor Incubation: Add the diluted test compound or control to the appropriate wells. Incubate for 15-20 minutes at room temperature.

-

Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the phosphorylation reaction is initiated, ensuring an accurate measurement of its inhibitory potential.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using the radiometric method). Incubate for 30-60 minutes at 30°C.

-

Causality: ATP is the phosphate donor for the phosphorylation reaction catalyzed by the kinase. The reaction is performed at an optimal temperature for enzyme activity.

-

-

Stop Reaction & Detect Signal:

-

Radiometric Method: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Method (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second detection reagent that converts the ADP produced into a luminescent signal.

-

Causality: The signal generated (radioactivity or luminescence) is directly proportional to the amount of kinase activity.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Challenges and Future Perspectives

Metabolic Stability and Potential for Toxicity

A critical consideration for any furan-containing therapeutic is the potential for metabolic activation to toxic intermediates. Cytochrome P450-mediated oxidation of the furan ring can generate a highly reactive cis-2-butene-1,4-dial (or a substituted enedial), which can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity.[21][22][23][24]

This potential liability does not preclude the development of furan-based drugs, but it necessitates careful structure-activity and structure-toxicity relationship studies. Medicinal chemists can mitigate this risk by introducing substituents on the furan ring that block or disfavor metabolic oxidation or by using the furan ring as a bioisostere in a way that minimizes its metabolic susceptibility.[2][23]

Future Directions

The field of furan-containing peptide mimetics is poised for significant advancement. Future research will likely focus on:

-

Expanding Covalent Drug Design: Leveraging the furan "warhead" mechanism to develop highly specific and potent covalent inhibitors for historically "undruggable" targets like transcription factors and scaffolding proteins.[6][7]

-

Targeting GPCRs: The development of furan-modified peptide ligands to crosslink with G protein-coupled receptors (GPCRs) offers a novel method to study receptor-ligand interactions and develop new therapeutics.[7]

-

Improving Drug Delivery: Conjugating furan-based peptidomimetics to delivery vehicles or incorporating them into larger constructs to improve their pharmacokinetic profiles and target tissue accumulation.

Conclusion

Furan-containing peptide mimetics represent a powerful and versatile class of molecules with significant therapeutic potential. By combining the structural rigidity and unique electronic properties of the furan scaffold with the specificity of peptide recognition, these compounds can overcome the traditional limitations of peptide-based drugs. They have demonstrated efficacy as enzyme inhibitors, anticancer agents, and innovative tools for targeting protein-protein interactions.[4][6][9][10] While careful consideration of metabolic stability is paramount, the continued exploration of their diverse chemical space and novel mechanisms of action ensures that furan-containing peptide mimetics will remain an exciting and productive area of research in modern drug discovery.[3]

References

-

Elhadi Dafaallah Osman, M. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 41(4). Retrieved from [Link]

-

Wang, X., et al. (2007). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 941-945. Retrieved from [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

-

Jennen, D., et al. (2018). Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin. Chemical Communications, 54(76), 10741-10744. Retrieved from [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

-

Debacker, J., et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications, 52(10), 2039-2053. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(12), 10643-10660. Retrieved from [Link]

-

Debacker, J., et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications, 52(10), 2039-2053. Retrieved from [Link]

-

Chen, Y. T., et al. (2022). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo - University of Cambridge Repository. Retrieved from [Link]

-

Stevens, E. (2020). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Retrieved from [Link]

-

ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Request PDF. Retrieved from [Link]

-

Rather, G. M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6013. Retrieved from [Link]

-

Flores-Alamo, M., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, 20(1), e202400879. Retrieved from [Link]

-

Shi, D., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4983-4995. Retrieved from [Link]

-

Wong, S. L., et al. (2017). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. Retrieved from [Link]

-

Sharma, G., et al. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Molecules, 29(17), 3918. Retrieved from [Link]

-

Dalriada Drug Discovery. (2023). Biochemical and Biophysical Assays. Retrieved from [Link]

-

Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]

-

El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. Retrieved from [Link]

-

Rather, G. M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. ResearchGate. Retrieved from [Link]

-

Jia, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 433-445. Retrieved from [Link]

-

BioPharmaSpec. (2025). Peptidomics in Drug Discovery | Endogenous Peptides Explained. Retrieved from [Link]

-

EDDC. (n.d.). Biochemical and Biophysical Assay Development. Retrieved from [Link]

-

Di Somma, A., et al. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Microbiology, 11, 623910. Retrieved from [Link]

-

Naro, C., et al. (2021). Biochemical, Biophysical, and Cell-Based Techniques Used to Assay the RNA-Protein Binding and Its Modulation by Small Molecules. ResearchGate. Retrieved from [Link]

-

Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876-883. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]

- 6. Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis [repository.cam.ac.uk]

- 13. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. dalriadatx.com [dalriadatx.com]

- 18. Biochemical and Biophysical Assay Development - EDDC [eddc.sg]

- 19. Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 23. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of Boc-D-threo-3-(furan-2-yl)serine in organic solvents

Technical Whitepaper: Solubility Profile & Handling of Boc-D-threo-3-(furan-2-yl)serine

Executive Summary

Boc-D-threo-3-(furan-2-yl)serine is a specialized, non-canonical amino acid derivative utilized primarily in the synthesis of peptidomimetics and biologically active scaffolds. Its structural integration of a lipophilic furan heterocycle with a polar serine backbone, protected by a tert-butyloxycarbonyl (Boc) group, creates a unique amphiphilic solubility profile.

This guide provides a definitive technical analysis of its solubility across organic solvents. It is designed to assist researchers in optimizing conditions for Solid-Phase Peptide Synthesis (SPPS) , recrystallization , and chromatographic purification .

Key Takeaway: The compound exhibits peak solubility in polar aprotic solvents (DMF, DMSO) and polar protic solvents (Lower Alcohols), moderate solubility in esters/halogenated solvents, and insolubility in non-polar hydrocarbons.

Physicochemical Context

To understand the solubility behavior of this molecule, we must deconstruct its functional moieties and their interaction with solvent systems.

| Functional Moiety | Property | Solvent Interaction Mechanism |

| Boc Group (tert-Butyloxycarbonyl) | Lipophilic, Bulky | Increases solubility in organic solvents (DCM, EtOAc); decreases water solubility. |

| Furan Ring (Side Chain) | Aromatic, Heterocyclic | Enhances affinity for aromatic and moderately polar solvents; introduces acid sensitivity. |

| Polar, H-bond Donor | Provides solubility in alcohols and basic aqueous buffers; site of dimerization in non-polar solvents. | |

| Polar, H-bond Donor/Acceptor | Critical for solubility in protic solvents; potential site for secondary aggregation. |

Predicted LogP: ~1.5 – 2.0 (Moderately Lipophilic) pKa (COOH): ~3.5 – 4.0

Solubility Profile by Solvent Class

The following data categorizes solvents based on their thermodynamic compatibility with Boc-D-threo-3-(furan-2-yl)serine.

Table 1: Solubility Classification

| Solvent Class | Primary Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Ideal for SPPS. Ensure solvents are anhydrous to prevent Boc deprotection or furan degradation. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Excellent for transferring reagents. Avoid for coupling reactions if esterification is a risk. |

| Halogenated | DCM, Chloroform | Moderate (10–50 mg/mL) | Good for liquid-phase synthesis. Solubility may decrease at low temperatures. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate (Variable) | Key for Extraction. Soluble in hot EtOAc; often crystallizes upon cooling or adding Hexane. |

| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | The Anti-Solvent. Used to precipitate the product from EtOAc or DCM solutions. |

| Aqueous | Water (pH < 7) | Insoluble | The hydrophobic Boc and Furan groups override the polar carboxyl/hydroxyl groups. |

| Aqueous Base | 5% NaHCO₃ | Soluble (as salt) | Used during workup to extract the free acid into the aqueous phase (temporarily). |

Critical Insight: The Furan ring is acid-sensitive. Avoid dissolving this compound in protic solvents containing strong acids (e.g., MeOH/HCl) for extended periods, as this may lead to ring opening or polymerization.

Experimental Protocols

As exact solubility values can fluctuate based on batch purity and crystal polymorphs, the following self-validating protocol allows you to determine the precise saturation limit for your specific lot.

Protocol A: Micro-Scale Saturation (Gravimetric Method)

Objective: Determine the saturation limit (

-

Preparation: Weigh 20 mg of Boc-D-threo-3-(furan-2-yl)serine into a 1.5 mL HPLC vial.

-

Addition: Add the target solvent in 50

L increments. -

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbid/Solid Persists: Saturation point reached.

-

-

Calculation:

-

Verification: Filter the saturated solution (0.22

m PTFE), dilute, and quantify via HPLC against a standard curve for high-precision requirements.

Visualization: Solubility & Workflow

Diagram 1: Solvent Selection Decision Tree

This logic map guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on operational phase (Synthesis, Purification, or Analysis).

Applications & Handling Strategies

A. Solid-Phase Peptide Synthesis (SPPS)

-

Standard Solvent: DMF (Dimethylformamide).

-

Concentration: Prepare a 0.2 M solution. If the solution appears cloudy, add DMSO (up to 10% v/v) as a cosolvent.

-

Activation: The furan ring is stable to standard activation reagents (HATU/HBTU/DIC). However, ensure the coupling solution is not left standing for >24 hours to minimize potential side reactions involving the free hydroxyl group.

B. Recrystallization (Purification)

-

The "Standard" System: Ethyl Acetate / Hexane.

-

Dissolve crude material in minimal hot Ethyl Acetate (approx. 60°C).

-

Allow to cool to room temperature.

-

Dropwise addition of Hexane until persistent turbidity is observed.

-

Store at 4°C overnight to maximize yield.

-

C. Storage & Stability

-

State: Solid powder.

-

Conditions: Store at -20°C , desiccated.

-

Solvent Storage: Do not store dissolved stock solutions for long periods. The Boc group is stable, but the furan ring is susceptible to oxidation over time in solution.

References

Methodological & Application

Application Note: Boc-D-threo-3-(furan-2-yl)serine as a Chiral Intermediate

This Application Note provides a comprehensive technical guide for utilizing Boc-D-threo-3-(furan-2-yl)serine (CAS: 1134859-70-3) as a chiral intermediate in drug discovery and peptide synthesis.

Abstract

Boc-D-threo-3-(furan-2-yl)serine is a high-value, non-proteinogenic amino acid building block. It combines the structural rigidity of the threo-

Molecule Profile & Stereochemistry

The "threo" configuration is critical for biological activity, often dictating the secondary structure (e.g.,

| Property | Specification |

| IUPAC Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)-3-hydroxypropanoic acid |

| CAS Number | 1134859-70-3 |

| Molecular Formula | |

| Stereochemistry | D-threo (2R, 3S) |

| Functional Groups | Boc-amine (Acid labile), Carboxylic Acid, Sec-Alcohol, Furan (Oxidation sensitive) |

| Solubility | Soluble in MeOH, DMF, DMSO; Sparingly soluble in water |

Core Applications & Reaction Logic

A. Peptidomimetics & Structural Constraints

The bulky furan ring at the

B. The Furan Ring as a "Masked" Pharmacophore

The furan side chain is a latent functional group. It is stable under basic and mild acidic conditions but can be transformed post-synthesis:

-

Oxidative Cleavage: Converts the furan into a carboxylic acid, effectively yielding

-hydroxyaspartic acid derivatives (a moiety found in complex antibiotics like vancomycin). -

Diels-Alder Cycloaddition: The furan acts as a diene, allowing conjugation with maleimides or other dienophiles for bioconjugation or stapling.

-

Reduction: Hydrogenation yields the tetrahydrofuran (THF) analog, modifying polarity and metabolic stability.

Experimental Protocols

Protocol 1: Peptide Coupling (Solid Phase)

Objective: Incorporate Boc-D-threo-3-(furan-2-yl)serine into a peptide sequence without racemization or O-acylation.

Mechanism: Standard carbodiimide coupling can lead to O-acyl isourea formation on the unprotected hydroxyl, causing self-capping. We utilize HATU/HOAt activation which is faster and suppresses racemization.

Reagents:

-

Resin: Rink Amide MBHA (0.5 mmol/g loading)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Resin Preparation: Swell 100 mg resin in DMF for 30 min. Deprotect Fmoc (if applicable) using 20% Piperidine/DMF.[1] Wash 5x with DMF.

-

Activation:

-

Dissolve Boc-D-threo-3-(furan-2-yl)serine (3 eq relative to resin) in minimal DMF.

-

Add HATU (2.9 eq) and HOAt (3 eq).

-

Add DIPEA (6 eq) immediately prior to adding to resin.

-

Note: Pre-activation time should be < 2 minutes to avoid side reactions.

-

-

Coupling: Add the activated mixture to the resin. Agitate at Room Temperature (RT) for 2 hours.

-

Monitoring: Perform a Kaiser test. If slightly blue (incomplete), recouple using PyBOP/HOBt.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF if necessary.

Critical Caution: Do NOT use strong Lewis acids or high temperatures, as the furan ring is electron-rich and prone to polymerization or Friedel-Crafts alkylation by carbocations.

Protocol 2: Oxidative Cleavage to -Hydroxyaspartate

Objective: Transform the furan side chain into a carboxylic acid after peptide assembly.

Mechanism:

Ruthenium tetroxide (

Step-by-Step Procedure:

-

Dissolution: Dissolve the furan-containing peptide (protected or unprotected) in a mixture of

: -

Oxidant Addition: Add

(5 mol%) and -

Reaction: Stir vigorously at RT for 3–12 hours. The mixture will turn yellow/orange.

-

Quenching: Add saturated aqueous

(Sodium Thiosulfate) to reduce excess oxidant. The organic layer will separate. -

Extraction: Extract aqueous layer with EtOAc (3x). Combine organics, dry over

, and concentrate. -

Purification: HPLC purification is usually required to separate the product from ruthenium byproducts.

Visualizing the Workflow

The following diagram illustrates the strategic use of this intermediate, moving from coupling to divergent post-synthetic modifications.

Figure 1: Strategic workflow for utilizing Boc-D-threo-3-(furan-2-yl)serine in divergent peptide synthesis.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Solution |

| Low Coupling Yield | Hydroxyl group interference (O-acylation). | Use HATU/HOAt; do not use DMAP. Consider protecting OH as TBDMS if yield persists low. |

| Black Resin during Cleavage | Furan polymerization via carbocations. | Use Scavengers . Cleavage cocktail: TFA/Triisopropylsilane/Water (95:2.5:2.5). Avoid cation-generating protecting groups (e.g., Trt, Pbf) near the furan if possible. |

| Racemization | Base-catalyzed proton abstraction at | Minimize exposure to base (DIPEA) before coupling. Use collidine as a milder base alternative. |

References

-

Merino, P. (2015).[2] Oxidative Cleavage of Furans. Organic Reactions, 87, 1-256.[2] Wiley.[2] Retrieved from [Link]

-

Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and

-sheet propensity. Organic & Biomolecular Chemistry, 18(22), 4180-4184. Retrieved from [Link] -

Wong, C. T. T., et al. (2013).[3] Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(47), 19026–19031. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of furan moiety under standard peptide cleavage cocktails

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Stability of Furan Moieties Under Standard Peptide Cleavage Cocktails

Executive Summary

The furan moiety (e.g., in 3-(2-furyl)alanine or furan-modified linkers) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). While stable during Fmoc-deprotection and coupling cycles, the furan ring is electron-rich and acid-sensitive . During the final cleavage step using Trifluoroacetic Acid (TFA), it is prone to two primary failure modes:

-

Electrophilic Aromatic Substitution: The furan ring acts as a nucleophile, reacting with carbocations released from protecting groups (e.g., t-butyl, trityl, Pbf).

-

Acid-Catalyzed Ring Opening: Prolonged exposure to strong acids can hydrolyze the furan ring into reactive 1,4-dicarbonyl species, which subsequently polymerize or react with specific scavengers (notably 1,2-ethanedithiol, EDT).

Critical Recommendation: Avoid Standard Reagent K (containing EDT) for furan-containing peptides. Use Silane-based cocktails (TFA/TIS/H₂O) to ensure moiety integrity.

Part 1: The Chemistry of Failure (Mechanism)

To troubleshoot effectively, one must understand the degradation pathway. The furan ring is not inert; it is a latent diene and a masked 1,4-dicarbonyl.

Mechanism Diagram: Furan Degradation Pathways

Figure 1: Mechanistic pathways of furan degradation during TFA cleavage. Pathway B highlights the specific incompatibility with EDT.

Part 2: Cocktail Selection & Protocols

Comparative Cocktail Performance

The following table summarizes the stability of furan-modified peptides under common cleavage conditions.

| Cocktail | Composition (v/v) | Furan Stability | Risk Factor | Recommendation |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.[1]5) | Poor | High | DO NOT USE. EDT reacts with the furan ring-opening product to form stable dithioacetals. |

| Standard Silane | TFA / TIS / Water (95:2.5:2.[2][3]5) | Excellent | Low | Primary Choice. TIS efficiently scavenges cations without reacting with the furan ring. |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Good | Low | Alternative. Good for peptides with Trp/Tyr, as phenol protects aromatic rings. |

| DODT Modified | TFA / DODT / Water / TIS (94:2.5:2.5:[1]1) | Moderate/Good | Medium | Use only if Met/Cys oxidation is a major issue. DODT is less aggressive than EDT but still a dithiol. |

Recommended Protocol: The "Furan-Safe" Cleavage

Objective: Cleave peptide and remove protecting groups while preserving the furan ring.

Materials:

-

TFA (HPLC Grade, fresh)

-

Triisopropylsilane (TIS)[4]

-

Ultrapure Water (Type 1)

-

Cold Diethyl Ether (or MTBE)

Step-by-Step:

-

Preparation: Ensure the peptide-resin is washed thoroughly with DCM and dried under nitrogen.[1] Residual DMF can cause heating during TFA addition.

-

Cocktail Mixing: Prepare Cocktail S (Silane):

-

Incubation: Add Cocktail S to the resin (10-20 mL per gram of resin).

-

Time: 2 hours maximum at Room Temperature (20-25°C).

-

Warning: Do not heat. Higher temperatures accelerate furan ring opening.

-

-

Precipitation: Filter the resin and drop the filtrate into 10x volume of ice-cold ether.

-

Work-up: Centrifuge, decant, and wash the pellet 3x with cold ether. Dissolve immediately in 0.1% aqueous TFA/Acetonitrile for lyophilization. Avoid leaving the peptide in acidic solution for extended periods.

Part 3: Troubleshooting & FAQs

Q1: My crude peptide shows a major impurity with a mass shift of +X. What happened?

Diagnosis: This is likely alkylation or scavenger adduct formation .

-

+56 Da: t-Butyl alkylation. The furan ring acted as a nucleophile attacking a t-butyl cation (from Boc/tBu/Trt). Solution: Increase TIS concentration to 5% or add 2.5% Phenol.

-

+Mass of EDT/Dithiol: If you used Reagent K, the furan ring opened and trapped two thiol molecules. Solution: Switch to the TIS/Water cocktail immediately.

-

+Linker Mass: If using Rink Amide, the linker carbocation can alkylate the furan. Solution: Use TIS and ensure sufficient volume of cocktail to dilute the cation concentration.

Q2: The resin turned black/dark brown during cleavage.

Diagnosis: Polymerization. Furan derivatives are acid-sensitive and can polymerize (resinify) under high acid concentrations if the cleavage generates heat or is left too long. Solution:

-

Pre-cool the TFA cocktail to 4°C before adding to the resin.

-

Limit cleavage time to 90-120 minutes.

-

Ensure "Aromatic Capping": Research suggests that placing aromatic residues (Phe, Tyr) adjacent to the furan amino acid can stabilize it via

-stacking interactions [1].

Q3: I have Methionine (Met) and Cys in my sequence. I usually use EDT to prevent oxidation.[6] What now?

Diagnosis: You have a conflict. EDT damages furan, but omitting it risks Met oxidation. Solution:

-

Use DODT instead of EDT: 3,6-Dioxa-1,8-octanedithiol (DODT) is often less aggressive towards furan than EDT but retains scavenging properties.

-

Post-Cleavage Reduction: Perform the cleavage with TIS/Water (accepting some Met(O) formation). After purification, reduce the Met(O) back to Met using NH₄I / Dimethylsulfide in weak acid, or use enzymatic reduction. This separates the harsh cleavage environment from the reduction step.

Q4: Can I use 3-(2-furyl)alanine at the N-terminus?

Diagnosis: N-terminal furans are highly exposed and more susceptible to degradation. Solution: Yes, but stability is "position dependent."[6] Internal furan residues are generally more stable due to steric protection and potential aromatic stacking with neighbors. If N-terminal placement is required, ensure strict adherence to the TIS-based protocol and minimize TFA exposure time.

References

-

Hoogewijs, K., et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry.

-

Delaere, S., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability & Storage of Furan-2-yl Serine Derivatives

Topic: Storage conditions to prevent oxidation of furan-2-yl serine derivatives Ticket ID: #FUR-OX-552 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Technical Overview: The Instability Mechanism

Why is my compound degrading? Furan-2-yl serine derivatives present a unique stability challenge due to the synergistic reactivity of the electron-rich furan ring and the nucleophilic amino acid backbone.

-

Furan Oxidation (The Primary Driver): The furan ring is highly electron-rich (a

-excessive heterocycle). It reacts rapidly with singlet oxygen ( -

Secondary Polymerization (The "Browning" Effect): Once the furan ring opens to form dicarbonyls, the free

-amino group of the serine moiety can attack these carbonyls. This intramolecular or intermolecular reaction mimics the Maillard reaction, leading to rapid polymerization, cross-linking, and the formation of insoluble brown/black gums [3]. -

Acid Sensitivity: The furan ring acts as a masked enol ether. Traces of acid (even from atmospheric CO

or degrading solvents) catalyze ring opening, accelerating the destruction of the compound [4].

Troubleshooting Guide: Diagnostics & Solutions

| Symptom | Probable Cause | Immediate Action |

| Sample turns yellow/brown | Oxidative Polymerization. The furan ring has opened, and the resulting aldehydes are cross-linking with the amines. | Discard. Purity is compromised.[2][3] For future batches, ensure strict exclusion of O |

| Insoluble residue in solvent | Oligomerization. Formation of high molecular weight species via intermolecular Schiff base formation. | Filter solution (0.2 |

| LC-MS shows M+16 or M+32 peaks | Direct Oxidation. Formation of furan-epoxides or N-oxides. | Purify immediately. Isolate the main peak via prep-HPLC using neutral buffers (avoid TFA). |

| LC-MS shows M+18 peak | Hydrolysis. Ring opening to form a diketone (hydration). | Check storage humidity.[4] Ensure desiccant is active (blue/orange, not pink/green). |

Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage (Solid State)

Target: Prevention of singlet oxygen formation and moisture ingress.

-

Container Selection: Use amber glass vials with Teflon-lined screw caps. Why? Amber glass blocks UV light (preventing photo-oxidation); Teflon prevents plasticizer leaching.

-

Atmosphere Exchange:

-

Place the open vial in a vacuum desiccator.

-

Evacuate to <10 mbar for 30 minutes to remove adsorbed moisture and oxygen.

-

Backfill with Argon (Ar) (preferred over Nitrogen due to higher density, creating a better "blanket").

-

Cap immediately under the Argon stream.

-

-

Secondary Containment: Place the vial inside a heat-sealable Mylar bag containing a packet of activated silica gel and an oxygen scavenger (e.g., Ageless®). Seal the bag.

-

Temperature: Store at -20°C or -80°C .

Protocol B: Handling in Solution

Target: Minimizing acid-catalyzed degradation during experiments.

-

Solvent Choice: Use degassed solvents. Avoid ethers (THF/Dioxane) unless they are peroxide-free and stabilized. Methanol or Acetonitrile are preferred.

-

Avoid Acid: Do NOT use Trifluoroacetic Acid (TFA) in the mobile phase or dissolution solvent if the sample will be stored for >1 hour. TFA catalyzes furan ring opening [5]. Use Formic Acid (0.1%) or Ammonium Acetate only if necessary for ionization, and lyophilize immediately after analysis.

-

Working Time: Keep solutions on ice and protected from light (wrap container in aluminum foil). Discard unused solutions after 24 hours.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from a stable furan derivative to polymerized waste. This highlights why excluding oxygen is critical.

Figure 1: Oxidative degradation pathway of furan-serine derivatives leading to polymerization.

Storage Decision Workflow

Use this logic tree to determine the optimal storage method for your specific situation.

Figure 2: Decision tree for storage of furan-2-yl serine derivatives.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in DMSO at -20°C? A: Not recommended for long periods. While DMSO prevents freezing (which can be good), it is hygroscopic and can act as a mild oxidant under certain conditions. If you must use DMSO, use anhydrous, septum-sealed vials under Argon. For storage >1 week, lyophilization is mandatory.

Q: My LC-MS shows a peak at M+2. Is this oxidation? A: Likely not. An M+2 peak usually indicates hydrogenation (reduction) of the furan double bond, which is rare in storage unless a reducing agent is present. However, if you see M+16 (Oxygen) or M+14 (Carbonyl formation) , that is oxidation.

Q: Why is Argon better than Nitrogen? A: Argon is denser than air, whereas Nitrogen is similar in density to air. When you flush a vial with Argon, it settles at the bottom, creating a more effective "blanket" over your solid sample, displacing oxygen more efficiently than Nitrogen [6].

Q: Is the compound stable in TFA (Trifluoroacetic acid)? A: No. Furan rings are acid-sensitive. Exposure to strong acids like TFA can induce ring-opening and resinification (darkening of the solution). Use Formic acid or Acetic acid for pH adjustment if necessary, and keep the concentration <0.1%.

References

-

Madder, A. (2019). Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation. TCI Chemicals.

-

Merino, P. (2000). Oxidations of Furan Rings in Organic Synthesis. SSRN Electronic Journal.

-

Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées.[5] Food Additives & Contaminants: Part A.

-

Organic Reactions. (2004). Oxidative Cleavage of Furans. Organic Reactions Wiki.

-

BenchChem Support. (2024). Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile. BenchChem.

-

News-Medical. (2019). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.net.

Sources

Validation & Comparative

Distinguishing Threo vs Erythro Diastereomers: A High-Performance Liquid Chromatography (HPLC) Guide

Topic: Distinguishing Threo vs Erythro Diastereomers via HPLC Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the stereochemical configuration of a drug molecule dictates its pharmacokinetics, efficacy, and toxicity. For compounds with two adjacent chiral centers, distinguishing between threo and erythro diastereomers is critical. Unlike enantiomers, which require chiral stationary phases (CSPs) for separation, threo and erythro forms are diastereomers with distinct physical properties (boiling point, solubility, polarity). This guide provides a scientifically grounded approach to separating these isomers using HPLC, comparing Normal Phase (NP) and Reversed-Phase (RP) modalities, and offering a validated protocol for method development.

Mechanistic Basis of Separation

The separation of threo and erythro isomers relies on exploiting their conformational differences in solution. The elution order is rarely random; it is governed by the ability of the isomers to form intramolecular hydrogen bonds versus intermolecular interactions with the stationary phase.

The "Hydrogen Bonding" Rule (Normal Phase)

In Normal Phase chromatography (e.g., Silica gel), retention is driven by adsorption to surface silanol groups.

-

Erythro Isomers: Often adopt a conformation where functional groups (e.g., -OH and -NH2) are on the same side (syn-clinal) in the Newman projection, facilitating intramolecular hydrogen bonding . This "internal" bonding reduces the molecule's effective polarity and its ability to interact with the silica surface.

-

Result:Elutes Earlier (Lower

) .

-

-

Threo Isomers: Typically adopt an anti-periplanar conformation to minimize steric strain. This positions polar functional groups away from each other, leaving them free to engage in intermolecular hydrogen bonding with the stationary phase.

-

Result:Elutes Later (Higher

) .

-

Hydrophobic Shielding (Reversed Phase)

In Reversed-Phase chromatography (e.g., C18), retention is driven by hydrophobicity and shape selectivity.

-

Conformational Hydrophobicity: The isomer that can adopt a flatter or more hydrophobic conformation will interact more strongly with the alkyl chains of the stationary phase. While less predictable than NP, the threo form often exposes more hydrophobic surface area in acyclic systems.

Visualizing the Interaction Mechanism

Figure 1: Mechanistic pathway determining elution order of diastereomers in Normal Phase chromatography.

Comparative Analysis: Normal Phase vs. Reversed Phase[1][2][3]

The following table synthesizes experimental observations for separating beta-hydroxy amines (e.g., Ephedrine, Methylphenidate derivatives).

| Feature | Normal Phase (Silica/Polar) | Reversed Phase (C18/C8) |

| Primary Mechanism | Adsorption / H-Bonding | Hydrophobic Partitioning / Shape Selectivity |

| Selectivity ( | High (Often > 1.5). Very sensitive to stereochemistry. | Moderate (Often 1.1 - 1.3). Requires optimization. |

| Elution Order | Erythro (usually first) < Threo | Variable (often Threo > Erythro for acyclics) |

| Solubility | Good for lipophilic precursors. | Ideal for polar salts (drug substance). |

| MS Compatibility | Low (unless using APCI/special solvents). | High (Standard ESI compatible). |

| Recommendation | Best for Purification (Prep LC) and mechanistic confirmation. | Best for QC/Routine Analysis of biological samples.[1] |

Case Study: Methylphenidate (Ritalin)

Methylphenidate (MPD) possesses two chiral centers, theoretically yielding four isomers.[2] The commercial drug is the threo racemate (

Experimental Data Comparison

Data synthesized from validated pharmaceutical protocols [1, 2].

| Parameter | Method A: Reversed Phase (C18) | Method B: Chiral/Polar Mode (Vancomycin CSP) |

| Column | C18 (e.g., Phenomenex Luna, 5µm) | Chirobiotic V2 (Macrocyclic Glycopeptide) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : ACN (75:25) | Methanol : Ammonium Acetate (92:[2]8) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Retention ( | Erythro: ~5.5 min Threo: ~7.2 min | l-Threo: 7.0 min d-Threo: 8.1 min |

| Resolution ( | > 2.0 (Diastereomers only) | > 1.5 (Enantiomers & Diastereomers) |

Insight: While C18 separates the threo and erythro diastereomers effectively, it cannot resolve the enantiomers (

Method Development Protocol (SOP)

This self-validating protocol is designed for the separation of a generic basic drug with two chiral centers (e.g., amino-alcohol).

Phase 1: Column Screening

-

Start with C18 (Reversed Phase): Use a high-carbon-load column (e.g., C18, 3-5 µm).

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5-95% B over 20 min.

-

Goal: Assess if hydrophobicity differences are sufficient.

-

-

Switch to Normal Phase (if RP fails): Use a bare Silica column.

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

-

Goal: Exploit the intramolecular H-bonding effect.

-

Phase 2: Optimization (The "Triangulation" Method)

To confirm you are separating diastereomers and not just impurities:

-

Degradation Check: Subject the threo standard to harsh conditions (e.g., base-catalyzed epimerization) to generate the erythro isomer in situ.

-

Spiking: Spike the pure threo sample with the generated erythro mixture.

-

Spectral Validation: Use a Diode Array Detector (DAD) to ensure the UV spectra of the two peaks are identical (confirming they are isomers, not structural degradants).

Phase 3: Workflow Diagram

Figure 2: Decision tree for HPLC method development targeting diastereomer separation.

References

-

Srinivas, N. R., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. Link

-

Sakamoto, M., et al. (2023).[3] Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology. Link

-

Phenomenex Application Guide. (2025). Normal-phase vs. Reversed-phase Chromatography: Key Advantages and Applications. Link

-

Chemistry Steps. (2021). Erythro and Threo Nomenclature in Stereochemistry. Link

Sources

A Guide to Optical Rotation Standards for Boc-D-threo-3-(furan-2-yl)serine and its Analogs

In the landscape of modern drug development and peptide synthesis, the stereochemical purity of non-proteinogenic amino acids is of paramount importance. These unique building blocks, such as Boc-D-threo-3-(furan-2-yl)serine, are instrumental in designing novel therapeutics with enhanced stability and biological activity.[1][2][3] The precise control and verification of their chirality are critical, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[4] Optical rotation measurement, a foundational technique in stereochemistry, serves as a direct and reliable method for confirming the enantiomeric identity and purity of such chiral compounds.[5]

This guide provides a comprehensive framework for establishing and comparing optical rotation standards for Boc-D-threo-3-(furan-2-yl)serine. While a specific, standardized optical rotation value for this particular compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational principles, a detailed experimental protocol for its determination, and a comparative analysis with structurally related compounds. This will enable the establishment of robust in-house standards for quality control and research applications.

The Foundational Role of Optical Rotation in Chiral Analysis

Optical rotation is the phenomenon where the plane of polarized light is rotated upon passing through a solution of a chiral substance.[5] The magnitude and direction of this rotation are intrinsic properties of the molecule's three-dimensional structure. The specific rotation, [α], is a standardized value that accounts for experimental variables and is calculated using the Biot-Savart law:

[α]Tλ = (100 * α) / (l * c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source in nanometers (typically the sodium D-line at 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters.

-

c is the concentration of the sample in g/100 mL.

By meticulously controlling the experimental parameters of temperature, wavelength, solvent, and concentration, the specific rotation becomes a reliable physical constant for a given chiral molecule.[6]

Experimental Protocol for Determining the Specific Rotation of Boc-D-threo-3-(furan-2-yl)serine

The following protocol outlines a self-validating system for the accurate determination of the specific rotation of Boc-D-threo-3-(furan-2-yl)serine. The causality behind each experimental choice is explained to ensure scientific integrity.

I. Instrument Calibration and Verification

Rationale: To ensure the accuracy and reliability of the measurements, the polarimeter must be calibrated using certified reference standards. This step establishes the trustworthiness of the instrument's performance.

-

Zero Calibration: With an empty sample cell, perform a zero calibration according to the instrument's manual. This corrects for any intrinsic optical rotation of the apparatus.

-

Solvent Blank: Fill a clean, dry polarimeter cell with the chosen solvent (e.g., methanol, chloroform, or dimethylformamide) and take a reading. This value should be subtracted from the sample reading to correct for any optical activity of the solvent.

-

Performance Verification: Measure the optical rotation of a certified quartz plate or a standard solution of sucrose with a known, certified optical rotation value. The measured value should be within the acceptable tolerance of the certified value.

II. Sample Preparation

Rationale: The concentration of the sample directly influences the observed rotation. Precise and accurate preparation is crucial for obtaining a reliable specific rotation value.

-

Weighing: Accurately weigh a sufficient amount of Boc-D-threo-3-(furan-2-yl)serine (e.g., 100 mg) using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed sample to a 10 mL volumetric flask. Dissolve the sample in a suitable solvent and dilute to the mark. Ensure complete dissolution. Common solvents for Boc-protected amino acids include methanol, chloroform, and dimethylformamide. The choice of solvent can significantly impact the specific rotation and should be documented.[7]

III. Measurement Procedure

Rationale: Controlling the experimental conditions during measurement is critical as temperature and wavelength can affect the optical rotation.

-

Temperature Control: Ensure the polarimeter's sample chamber is equilibrated to a standard temperature, typically 20°C or 25°C.

-

Wavelength Selection: Use a sodium D-line (589 nm) light source, which is the standard wavelength for most reported specific rotation values.

-

Sample Loading: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation (α). Perform multiple readings (e.g., 3-5) and calculate the average to minimize random errors.

IV. Calculation of Specific Rotation

-

Calculate Concentration (c): Determine the concentration of the solution in g/100 mL.

-

Apply the Biot-Savart Law: Use the formula provided above to calculate the specific rotation [α].

Experimental Workflow Diagram

Caption: Workflow for determining the specific rotation of a chiral compound.

Comparative Analysis: Boc-D-threo-3-(furan-2-yl)serine and Related Standards

In the absence of a standardized literature value for Boc-D-threo-3-(furan-2-yl)serine, a comparison with structurally similar compounds is invaluable. This provides a reasonable expectation for the sign and magnitude of the optical rotation and helps in selecting appropriate in-house standards.